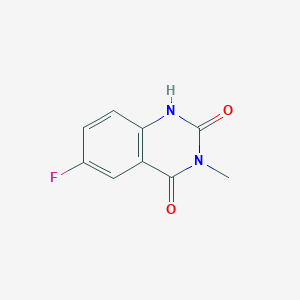

6-fluoro-3-metil-1H-quinazolin-2,4-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-3-methyl-1H-quinazoline-2,4-dione is a quinazoline derivative . Quinazoline derivatives are found in bioactive compounds and commercial drugs, and they exhibit important biological activities . They are associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .Chemical Reactions Analysis

Quinazoline derivatives can be prepared under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac which acts as a dual solvent–catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary. For example, one derivative was found to be a pale yellow solid with a melting point of 318-319 °C . Another derivative was a white powder solid with a melting point of 278–279 °C .Aplicaciones Científicas De Investigación

- Los derivados de quinazolina, incluido el 6-fluoro-3-metil-1H-quinazolin-2,4-diona, exhiben efectos analgésicos. Los investigadores han investigado su relación estructura-actividad (SAR) para comprender las características específicas que influyen en su interacción con los objetivos biológicos .

- Las quinazolinas, incluido nuestro compuesto de interés, poseen actividad antiinflamatoria. Pueden inhibir mediadores o vías proinflamatorias .

- Algunos derivados de quinazolina exhiben propiedades antihipertensivas. Estos compuestos pueden actuar sobre la regulación del tono vascular o las vías renina-angiotensina .

- Las quinazolinas han demostrado efectos antibacterianos contra diversas cepas. Por ejemplo, pueden combatir el Staphylococcus aureus resistente a la meticilina (MRSA) .

- Los derivados de quinazolina, incluido el this compound, se han investigado por su actividad anticancerígena .

- Las quinazolinas pueden exhibir efectos antivirales. Si bien los estudios específicos sobre nuestro compuesto son limitados, la clase más amplia de quinazolinas ha mostrado promesa contra infecciones virales .

Actividad analgésica

Propiedades antiinflamatorias

Efectos antihipertensivos

Actividad antibacteriana

Potencial anticancerígeno

Aplicaciones antivirales

En resumen, el this compound representa un andamiaje versátil con aplicaciones que abarcan la analgesia, la antiinflamación, el manejo de la hipertensión, la terapia antibacteriana, el tratamiento del cáncer y las posibles propiedades antivirales. Los investigadores continúan explorando su potencial farmacológico, con el objetivo de desarrollar nuevos tratamientos basados en este intrigante compuesto . 🌟

Mecanismo De Acción

Target of Action

The primary targets of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates into glucose, which is then absorbed into the bloodstream .

Mode of Action

6-Fluoro-3-methyl-1H-quinazoline-2,4-dione interacts with its targets, the enzymes α-amylase and α-glucosidase, by inhibiting their activity . This inhibition results in a decrease in the breakdown of dietary carbohydrates into glucose, thereby reducing the amount of glucose that is absorbed into the bloodstream .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase by 6-fluoro-3-methyl-1H-quinazoline-2,4-dione affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of dietary carbohydrates into glucose, leading to a reduction in postprandial hyperglycemia .

Pharmacokinetics

The compound’s ability to inhibit α-amylase and α-glucosidase suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the action of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione include a decrease in the breakdown of dietary carbohydrates into glucose and a reduction in postprandial hyperglycemia . This could potentially be beneficial in the management of conditions such as diabetes .

Direcciones Futuras

Given the wide range of biological activities associated with quinazoline derivatives, there is significant potential for future research in this area . This could include the development of novel synthetic methods, further investigation of their biological activities, and exploration of their potential applications in fields of biology, pesticides, and medicine .

Análisis Bioquímico

Biochemical Properties

The quinazoline-2,4-diones, including 6-fluoro-3-methyl-1H-quinazoline-2,4-dione, are found in a large number of bioactive molecules including serotonergic, dopaminergic and adrenergic ligands, as well as in aldose reductase, lipoxygenase, cyclooxygenase, collagenase, and carbonic anhydrase inhibitors . They interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

The cellular effects of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione are not fully understood yet. Quinazoline derivatives have been found to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

Molecular Mechanism

The molecular mechanism of action of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione is not fully elucidated. It has been found that quinazoline-2,4-diones behave as moderate inhibitors of the enzymes α-amylase and/or α-glucosidase .

Propiedades

IUPAC Name |

6-fluoro-3-methyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCZWIYMHZSQAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2416340.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)

![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide](/img/structure/B2416350.png)

![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2416355.png)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)